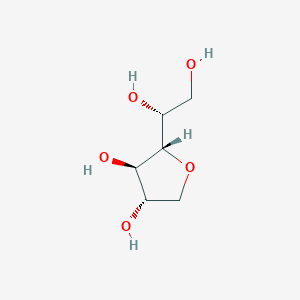
1,4-Anhydro-d-galactitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-d-galactitol is a sugar alcohol derived from galactose. It is a cyclic polyol with the molecular formula C6H12O5. This compound is known for its applications in various fields, including food, pharmaceuticals, and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-d-galactitol can be synthesized by heating galactitol in a water-immiscible, high-boiling, reaction-inert medium in the presence of a mineral acid . This method ensures the formation of the anhydro compound by removing water molecules.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-boiling solvents and mineral acids to facilitate the reaction and ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Anhydro-d-galactitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler sugar alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-d-galactitol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for anti-cancer drugs.
Industry: Used in the production of low-calorie sweeteners and as a bulking agent in food products.
Wirkmechanismus
The mechanism of action of 1,4-Anhydro-d-galactitol involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,5-Anhydro-d-glucitol: Another sugar alcohol with similar properties but derived from glucose.
1,5-Anhydro-d-mannitol: Derived from mannose and has similar applications in the food and pharmaceutical industries.
Uniqueness: 1,4-Anhydro-d-galactitol is unique due to its specific structure and the presence of an anhydro bridge, which imparts distinct chemical properties. This makes it particularly useful in certain industrial applications, such as low-calorie sweeteners and bulking agents .
Eigenschaften
CAS-Nummer |
32742-35-1 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
JNYAEWCLZODPBN-MOJAZDJTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
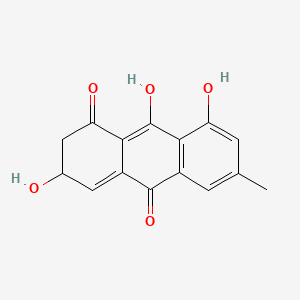
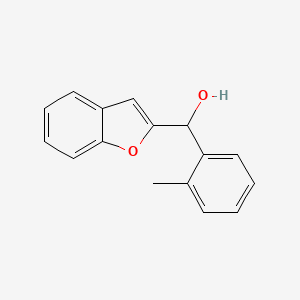
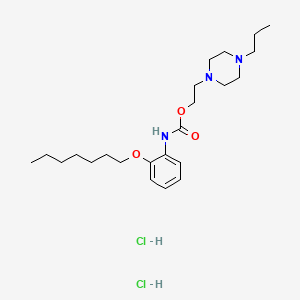
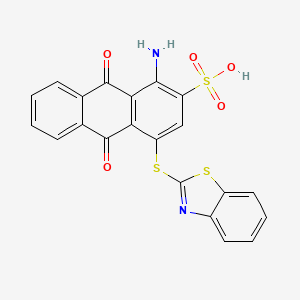
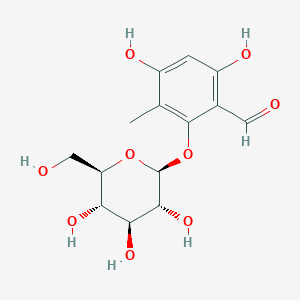
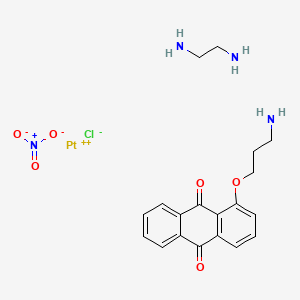
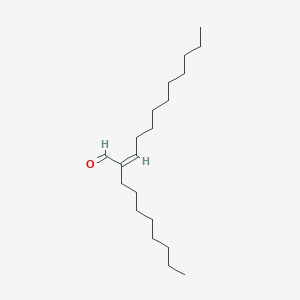
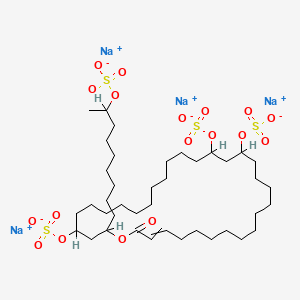
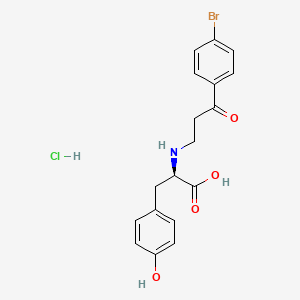
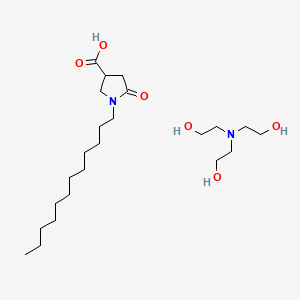

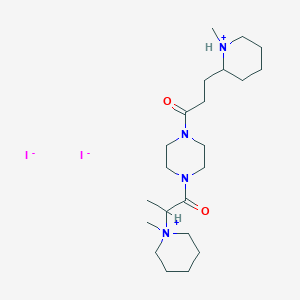
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)
